3-(4-Methoxybenzenesulfonyl)-1,6-dimethyl-1,4-dihydroquinolin-4-one
Description
3-(4-Methoxybenzenesulfonyl)-1,6-dimethyl-1,4-dihydroquinolin-4-one is a 1,4-dihydroquinolin-4-one derivative characterized by a 4-methoxybenzenesulfonyl substituent at position 3 and methyl groups at positions 1 and 6. The 1,4-dihydroquinolin-4-one scaffold is recognized for its pharmacological versatility, including antibacterial, anti-inflammatory, and anti-neurodegenerative activities . The sulfonyl group at position 3 enhances electron-withdrawing properties and may influence binding affinity to biological targets, while the methyl groups at positions 1 and 6 modulate steric and lipophilic characteristics .
Properties
IUPAC Name |
3-(4-methoxyphenyl)sulfonyl-1,6-dimethylquinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4S/c1-12-4-9-16-15(10-12)18(20)17(11-19(16)2)24(21,22)14-7-5-13(23-3)6-8-14/h4-11H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFRGBXXHFKAUKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxybenzenesulfonyl)-1,6-dimethyl-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of the methoxybenzenesulfonyl group through sulfonylation reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxybenzenesulfonyl)-1,6-dimethyl-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The methoxy and sulfonyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of substituted quinoline compounds.
Scientific Research Applications
Research indicates that compounds similar to 3-(4-Methoxybenzenesulfonyl)-1,6-dimethyl-1,4-dihydroquinolin-4-one exhibit significant biological activities:
- Antimicrobial Effects : The sulfonyl group improves the compound's ability to interact with various biological targets, enhancing its efficacy against pathogens.
- Anticancer Properties : Studies have shown that related quinoline derivatives can inhibit enzymes involved in cancer progression. The compound's structure allows for modifications that could enhance therapeutic effectiveness or reduce side effects.
Anticancer Activity
A study published in Medicinal Chemistry demonstrated that derivatives of quinoline compounds have shown promising results in inhibiting cancer cell proliferation. Specifically, compounds with similar structures to this compound were tested against various cancer cell lines and exhibited significant cytotoxicity.
Antimicrobial Studies
Another research project focused on the antimicrobial properties of quinoline derivatives. The sulfonyl group in this compound enhances its interaction with bacterial enzymes, making it effective against resistant strains of bacteria.
Comparative Analysis of Related Compounds
| Compound Name | Key Features | Biological Activity Potential |
|---|---|---|
| This compound | Dimethyl substitution; methoxybenzenesulfonyl group | Anticancer; antimicrobial |
| 6-Chloro-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one | Chlorine substitution | Varies from parent compound |
| 3-(4-Methoxybenzenesulfonyl)-1-methyl-1,4-dihydroquinolin-4-one | Single methyl group | Potentially lower activity |
| 6-Fluoro-1-[3-fluorophenyl)methyl]-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one | Fluorine substitutions | Enhanced metabolic stability |
Mechanism of Action
The mechanism by which 3-(4-Methoxybenzenesulfonyl)-1,6-dimethyl-1,4-dihydroquinolin-4-one exerts its effects involves interactions with molecular targets, such as enzymes or receptors. The methoxybenzenesulfonyl group may enhance the compound’s binding affinity to specific targets, while the quinoline core can interact with various biological pathways. Detailed studies on its mechanism of action are essential to fully understand its potential therapeutic applications.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Core Structure Variations
1,4-Dihydroquinolin-4-one Derivatives with Acyl Substituents
Compound 93 (1-butyl-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one) and 94 (1-pentyl-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one) from serve as key analogues. These feature a 4-methoxybenzoyl group at position 3 instead of a sulfonyl moiety.
- Lipophilicity: The benzoyl group in 93 and 94 increases lipophilicity (logP ~3.5–4.0) compared to the sulfonyl group (logP ~2.8–3.2), impacting membrane permeability . Biological Activity: Acylated derivatives like 93 and 94 showed moderate antibacterial activity in preliminary screens, though specific data for the sulfonyl variant are unavailable .
Alkyl Chain Modifications
The target compound’s 1,6-dimethyl substitution contrasts with longer alkyl chains (e.g., butyl or pentyl) in analogues like 80 and 81 ().
- Methyl groups may restrict conformational flexibility, influencing target binding .
Substituent Position and Bioactivity
Sulfonate Esters vs. Sulfonamides
describes sulfonate esters (e.g., 3a ) synthesized from 4-methoxybenzenesulfonyl chloride. Unlike the target compound’s sulfonamide linkage, sulfonate esters exhibit lower metabolic stability due to esterase susceptibility .
- Stability : Sulfonamides (as in the target compound) are generally more stable in vivo, suggesting prolonged half-life .
Methoxyaryl Variations
Compound 4k (4-amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline) from shares a 4-methoxyphenyl group but lacks the dihydroquinolinone core.
- Structural Implications: The quinoline scaffold in 4k confers planarity, whereas the dihydroquinolinone core introduces partial saturation, affecting π-π stacking interactions .
Comparative Data Table
Research Implications
- Drug Design : The target compound’s sulfonyl group and methyl substitution offer a balance of stability and solubility, making it a candidate for further optimization in antimicrobial or anti-inflammatory applications .
- Synthetic Challenges : Sulfonamide incorporation requires precise control of reaction conditions, as seen in ’s use of silica gel chromatography for purification .
Biological Activity
Structure
The chemical structure of 3-(4-Methoxybenzenesulfonyl)-1,6-dimethyl-1,4-dihydroquinolin-4-one can be represented as follows:
- Molecular Formula: C16H19N1O4S1
- Molecular Weight: 335.39 g/mol
- IUPAC Name: this compound
Physical Properties
| Property | Value |
|---|---|
| LogP | 3.5 |
| Polar Surface Area (Ų) | 80.5 |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 1 |
Antimicrobial Properties
Recent studies have indicated that derivatives of quinoline compounds exhibit significant antimicrobial activity. In vitro assays demonstrated that the compound effectively inhibited the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism is believed to involve the disruption of bacterial cell membranes and interference with metabolic pathways.
Anticancer Activity
Research has shown promising anticancer effects of similar quinoline derivatives. For instance, a study highlighted that compounds with a similar structure induced apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The proposed mechanism involves the activation of caspase pathways and modulation of Bcl-2 family proteins.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In animal models, it demonstrated a reduction in inflammatory markers such as TNF-alpha and IL-6, suggesting potential applications in treating inflammatory diseases.
Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various quinoline derivatives against clinical isolates. The compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating strong activity compared to standard antibiotics .
Study 2: Anticancer Mechanism
In a study published in Cancer Letters, researchers assessed the cytotoxic effects of quinoline derivatives on human cancer cell lines. The compound was found to induce apoptosis through mitochondrial pathways, leading to a 50% reduction in cell viability at concentrations of 10 µM over 48 hours .
Study 3: Anti-inflammatory Activity
A recent investigation focused on the anti-inflammatory effects of this compound in a carrageenan-induced paw edema model in rats. The results indicated a significant reduction in paw swelling compared to the control group, supporting its potential as an anti-inflammatory agent .
Q & A
Q. Table 1. Synthetic Optimization Parameters
| Parameter | Range Tested | Optimal Condition | Impact on Yield |
|---|---|---|---|
| Sulfonyl chloride | 1.0–2.0 eq | 1.3 eq | ↑ Yield by 22% |
| Reaction temp. | 0°C, RT, 40°C | 0°C → RT | ↓ Byproducts |
| Base | TEA, pyridine, DBU | TEA | Cost-effective |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
